(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
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Overview
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex organic compound that features a piperidine ring, a chloropyridine moiety, and a dimethylisoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Chloropyridine Moiety: The chloropyridine group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative is reacted with a chlorinating agent.
Attachment of the Dimethylisoxazole Group: The dimethylisoxazole group can be attached through a condensation reaction involving a suitable isoxazole precursor and the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the isoxazole moiety.
Reduction: Reduction reactions can target the chloropyridine group, potentially converting it to a different functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the chloropyridine moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone may be investigated for its potential pharmacological properties
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine group instead of the dimethylisoxazole.
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone: Similar structure but with a methylthiophene group.
Uniqueness
The uniqueness of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone lies in its combination of a piperidine ring, chloropyridine moiety, and dimethylisoxazole group. This specific arrangement of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-14(11(2)23-19-10)16(21)20-8-5-12(6-9-20)22-15-13(17)4-3-7-18-15/h3-4,7,12H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJINLGZVZVGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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